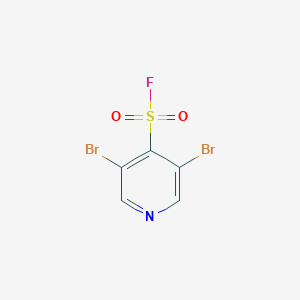

3,5-Dibromopyridine-4-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromopyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZOEQTZVKLFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromopyridine 4 Sulfonyl Fluoride

Strategic Approaches to Sulfonyl Fluoride (B91410) Functionalization on Heteroaromatic Systems

The synthesis of arylsulfonyl fluorides, particularly on electron-deficient heteroaromatic rings like pyridine (B92270), is of significant interest due to their utility in drug discovery, chemical biology, and materials science. sigmaaldrich.commdpi.com The sulfonyl fluoride moiety is a valuable electrophile for "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, owing to its unique balance of stability and reactivity. sigmaaldrich.comnih.gov However, installing this group can be challenging. Strategic approaches have evolved from classical methods, such as the halide exchange of sulfonyl chlorides, to more direct and versatile catalytic transformations. mdpi.comnih.gov These modern methods often provide greater functional group tolerance and more efficient pathways, which are crucial for complex molecule synthesis.

Direct Fluorosulfonylation Methods

Direct fluorosulfonylation, the formation of a C-SO2F bond in a single conceptual step from a C-H or C-X bond (where X is a halide, triflate, or other leaving group), represents the most elegant and efficient strategy for accessing arylsulfonyl fluorides. mdpi.com This approach is particularly attractive for late-stage functionalization in medicinal chemistry. These methods typically involve a sulfur dioxide source and a fluorine source, brought together by a catalyst to react with an aryl precursor.

Transition metals such as palladium, copper, and nickel are central to many modern synthetic methods for creating C-S bonds. acs.orgnih.gov These catalysts can facilitate the coupling of aryl precursors like halides, boronic acids, or diazonium salts with a sulfur dioxide surrogate, followed by fluorination to yield the desired sulfonyl fluoride. nih.govrsc.org

Palladium catalysis is a cornerstone of cross-coupling chemistry and has been ingeniously applied to reactions involving sulfonyl fluorides.

The Heck-Matsuda reaction offers a powerful tool for constructing C-C bonds. In the context of sulfonyl fluorides, this process has been developed for the synthesis of β-arylethenesulfonyl fluorides. scispace.commdpi.com The reaction involves the palladium-catalyzed arylation of ethenesulfonyl fluoride (ESF) using stable arenediazonium salts. nih.govscispace.com This method provides exclusive E-stereoselectivity and tolerates a wide range of functional groups on the aryl component. nih.govscispace.com While this reaction builds a larger molecule containing a sulfonyl fluoride rather than directly attaching the -SO2F group to a pre-existing ring, it showcases a key palladium-catalyzed route to complex sulfonyl fluorides. mdpi.com

Table 1: Palladium-Catalyzed Heck-Matsuda Reaction for β-Arylethenesulfonyl Fluoride Synthesis

| Aryl Diazonium Salt (Substituent) | Catalyst | Solvent | Yield (%) | Reference |

| 4-Me | Pd(OAc)₂ | Acetone | 97 | scispace.com |

| 4-OMe | Pd(OAc)₂ | Acetone | 95 | scispace.com |

| 4-F | Pd(OAc)₂ | Acetone | 91 | scispace.com |

| 4-Cl | Pd(OAc)₂ | Acetone | 85 | scispace.com |

| 4-NO₂ | Pd(OAc)₂ | Acetone | 43 | scispace.com |

| 2-Me | Pd(OAc)₂ | Acetone | 96 | scispace.com |

A more recent and mechanistically distinct palladium-catalyzed transformation is the desulfonative Suzuki-Miyaura cross-coupling . nih.gov Traditionally, the C-SO2F bond is considered relatively inert to transition-metal catalysis. mdpi.comresearchgate.net However, specific conditions have been developed where aryl sulfonyl fluorides act as electrophiles in Suzuki-Miyaura reactions, effectively using the sulfonyl fluoride group as a leaving group for C-C bond formation. nih.govresearchgate.net This reaction proceeds via oxidative addition of the palladium catalyst to the C–S bond, followed by desulfonation. nih.govresearchgate.net This novel reactivity expands the utility of sulfonyl fluorides, demonstrating that the C-S bond can be selectively activated and cleaved. rsc.org Conversely, other Suzuki-Miyaura conditions have been developed that leave the sulfonyl fluoride group intact, highlighting its utility as a stable functional group under specific catalytic cycles. researchgate.netnih.gov

Copper catalysis provides a general and practical route for the fluorosulfonylation of various substrates. A prominent method involves the reaction of arenediazonium salts with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source like potassium bifluoride (KHF₂). acs.org This approach avoids the need for external oxidants and is applicable to a wide range of electron-rich and electron-poor arenediazonium salts. acs.org Copper catalysts have also been employed for the direct C-H fluoroalkenylation of heteroarenes, indicating their potential for direct functionalization of heteroaromatic rings. nih.gov

Table 2: Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts

| Aryl Diazonium Salt (Substituent) | Catalyst | SO₂ Source | Fluoride Source | Yield (%) | Reference |

| 4-F-C₆H₄N₂⁺BF₄⁻ | Cu(MeCN)₄PF₆ | DABSO | KHF₂ | 95 | acs.org |

| 4-Cl-C₆H₄N₂⁺BF₄⁻ | Cu(MeCN)₄PF₆ | DABSO | KHF₂ | 92 | acs.org |

| 4-Br-C₆H₄N₂⁺BF₄⁻ | Cu(MeCN)₄PF₆ | DABSO | KHF₂ | 88 | acs.org |

| 4-CN-C₆H₄N₂⁺BF₄⁻ | Cu(MeCN)₄PF₆ | DABSO | KHF₂ | 86 | acs.org |

| 4-NO₂-C₆H₄N₂⁺BF₄⁻ | Cu(MeCN)₄PF₆ | DABSO | KHF₂ | 81 | acs.org |

| 2-Naphthyl-N₂⁺BF₄⁻ | Cu(MeCN)₄PF₆ | DABSO | KHF₂ | 71 | acs.org |

Nickel catalysis has emerged as a powerful tool in cross-coupling reactions, often enabling transformations that are challenging for palladium. An efficient nickel-catalyzed direct fluorosulfonylation of vinyl and benzyl (B1604629) bromides has been developed using sodium dithionite (B78146) (Na₂S₂O₄) as the sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov This method demonstrates broad substrate scope and good functional group compatibility under mild conditions. nih.gov

Fundamental studies have shown that Ni(0) complexes can activate the strong S-F and C-S bonds of sulfonyl fluorides. acs.org This reactivity provides insight into developing novel cross-coupling reactions and SO₂ functionalization pathways, highlighting the potential for nickel to catalyze reactions that are inaccessible with other metals. nih.govacs.org

In recent years, photoredox and electrocatalytic methods have gained prominence as sustainable and mild alternatives to traditional transition-metal catalysis. sigmaaldrich.com These approaches utilize light or electricity to generate highly reactive radical intermediates, enabling a wide array of chemical transformations.

A metal-free, visible-light-mediated synthesis of arylsulfonyl fluorides has been developed. nih.gov This method involves the reaction of aryl diazonium salts with an SO₂ source like DABSO, catalyzed by an organic photosensitizer. The reaction proceeds through a radical mechanism and benefits from simple nucleophilic fluorination, often with KHF₂ as the fluorine source. nih.gov This three-component assembly is notable for its mild conditions and broad functional group tolerance, making it suitable for late-stage drug fluorosulfonylation. nih.gov Electrocatalytic methods have also been explored for preparing sulfonyl fluorides from widely available starting materials like thiols or disulfides, using potassium fluoride as an inexpensive and safe fluoride source without the need for additional oxidants or catalysts. researchgate.net

Table 3: Photoredox-Catalyzed Synthesis of Arylsulfonyl Fluorides

| Aryl Diazonium Salt (Substituent) | Photocatalyst | SO₂ Source | Fluoride Source | Yield (%) | Reference |

| 4-MeO-C₆H₄N₂⁺BF₄⁻ | 4CzIPN | DABSO | KHF₂ | 90 | nih.govnih.gov |

| 4-tBu-C₆H₄N₂⁺BF₄⁻ | 4CzIPN | DABSO | KHF₂ | 85 | nih.govnih.gov |

| 4-Ph-C₆H₄N₂⁺BF₄⁻ | 4CzIPN | DABSO | KHF₂ | 82 | nih.govnih.gov |

| 4-Br-C₆H₄N₂⁺BF₄⁻ | 4CzIPN | DABSO | KHF₂ | 78 | nih.govnih.gov |

| 4-CF₃-C₆H₄N₂⁺BF₄⁻ | 4CzIPN | DABSO | KHF₂ | 65 | nih.govnih.gov |

| Thiophen-2-yl-N₂⁺BF₄⁻ | 4CzIPN | DABSO | KHF₂ | 75 | nih.govnih.gov |

Transition-Metal Catalysis in Aryl Sulfonyl Fluoride Synthesis

Conversion from Precursor Functional Groups to Sulfonyl Fluorides

Regioselective Introduction of the Sulfonyl Fluoride Moiety at the 4-Position of 3,5-Dibromopyridine (B18299)

Achieving the correct substitution pattern on the pyridine ring is crucial. The electronic properties of the di-brominated pyridine ring dictate the feasibility and regioselectivity of the introduction of the sulfonyl fluoride group.

Direct deprotonation of the 3,5-dibromopyridine ring at the 4-position, followed by quenching with an appropriate electrophile containing the sulfonyl fluoride moiety (e.g., sulfuryl fluoride, SO₂F₂), presents a plausible synthetic route. The bromine atoms at the 3- and 5-positions are electron-withdrawing, which can increase the acidity of the proton at the 4-position, making it susceptible to deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting organolithium species can then react with an electrophile.

While direct deprotonation at C-4 of 3,5-dibromopyridine is not explicitly documented for introducing a sulfonyl fluoride group, related transformations on dihalophenyl systems have been shown to be regioselective. For instance, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane undergoes deprotonation at the 4-position, flanked by the two chloro substituents, when treated with butyllithium. arkat-usa.org This suggests that a similar strategy could be viable for 3,5-dibromopyridine.

| Base | Solvent | Temperature | Electrophile | Potential Product |

| n-Butyllithium | Toluene | -78 °C | SO₂F₂ | 3,5-Dibromopyridine-4-sulfonyl fluoride |

| LDA | THF | -78 °C | SO₂F₂ | This compound |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgchemrxiv.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgchemrxiv.org For 3,5-dibromopyridine, one of the bromine atoms could potentially act as a weak DMG, directing metalation to the 4-position. The ortho-lithiation of 3-bromopyridine (B30812) with lithium diisopropylamide (LDA) has been shown to afford substitution at the 4-position after quenching with an electrophile. organic-chemistry.org This precedent supports the feasibility of a DoM approach for the synthesis of this compound. The resulting 4-lithiated intermediate could then be reacted with a sulfonyl fluoride source.

| Directing Group | Base | Position of Lithiation | Electrophile | Potential Product |

| 3-Bromo | LDA | 4-position | SO₂F₂ | This compound |

Manipulation of Bromine Substituents in the Pyridine Ring Prior to Sulfonyl Fluoride Formation

The synthesis of this compound often necessitates strategic manipulation of the pyridine core before the final installation of the sulfonyl fluoride moiety. This typically involves either introducing a functional group at the 4-position of an existing 3,5-dibromopyridine scaffold or, conversely, brominating a pyridine precursor that already contains a suitable group at the 4-position. These approaches are critical for ensuring the correct substitution pattern of the final product.

Selective Halogen-Lithium Exchange

Halogen-lithium exchange is a powerful organometallic reaction for the functionalization of aryl and heteroaryl halides. In the context of polysubstituted pyridines like 3,5-dibromopyridine, achieving regioselectivity is paramount. The process typically involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) to generate a lithiated intermediate. mdpi.comscite.ai This intermediate can then be quenched with a suitable sulfur-based electrophile to introduce the precursor to the sulfonyl group at a specific position.

The regioselectivity of the lithium-halogen exchange on dibromopyridines can be influenced by kinetic and thermodynamic factors, as well as the presence of directing groups. The synthesis of 4-alkyl-3,5-dibromopyridines has been demonstrated via sequential metalation and metal-halogen exchange, indicating the feasibility of selectively functionalizing the 4-position. documentsdelivered.com In a typical procedure, 3,5-dibromopyridine is treated with a lithium amide base to deprotonate the 4-position, followed by quenching with an electrophile. Alternatively, direct halogen-lithium exchange can be achieved, although controlling the position of exchange between C-3 and C-4 can be challenging without a directing group. The resulting 4-lithiated-3,5-dibromopyridine intermediate can then react with sulfur dioxide (SO₂) or a related sulfur electrophile, which upon subsequent oxidative chlorination and fluorination, would yield the target sulfonyl fluoride.

A combination of isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi has also been explored to facilitate bromine-metal exchange under non-cryogenic conditions on substrates with acidic protons, offering a more practical approach in some cases. nih.gov

| Reagent System | Typical Temperature | Key Feature |

| n-Butyllithium (n-BuLi) | -78 °C to -100 °C | Standard for halogen-lithium exchange; requires cryogenic temperatures. |

| Lithium Diisopropylamide (LDA) | -78 °C | Used for deprotonation at the most acidic site (C-4). |

| i-PrMgCl / n-BuLi | -20 °C to 0 °C | Allows for exchange under less stringent, non-cryogenic conditions. nih.gov |

Bromination of Pyridine Precursors at Specific Positions

An alternative and often more direct strategy involves the regioselective bromination of a pyridine ring that already possesses a precursor group at the 4-position. The nature of the C-4 substituent significantly directs the electrophilic bromination to the desired 3- and 5-positions. Activating groups, particularly amino groups, are highly effective in this regard.

A well-documented example is the bromination of 4-aminopyridine (B3432731). google.comgoogle.com Treatment of 4-aminopyridine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent leads to the efficient formation of 3,5-dibromo-4-aminopyridine. google.com This intermediate is a key precursor, as the 4-amino group can be subsequently converted into the sulfonyl fluoride group via a Sandmeyer-type reaction sequence, involving diazotization followed by reaction with sulfur dioxide and a fluoride source.

Other brominating systems have also been employed for pyridine derivatives. The combination of bromine (Br₂) and fuming sulfuric acid can be used, although conditions are harsh. researchgate.net Milder reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are also effective and can offer better control and selectivity, minimizing the formation of side products. google.com The choice of brominating agent and reaction conditions is crucial for maximizing the yield of the desired 3,5-dibrominated product.

| Precursor | Brominating Agent | Conditions | Product |

| 4-Aminopyridine | N-Bromosuccinimide (NBS) | CCl₄, Room Temperature, 24h | 3,5-Dibromo-4-aminopyridine google.com |

| Pyridine | Bromine (Br₂) / Fuming H₂SO₄ | 130 °C | 3-Bromopyridine and 3,5-Dibromopyridine researchgate.net |

| Pyridine Derivative | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 80-125 °C, neat | Brominated Pyridine google.com |

Purification and Characterization of Synthetic Intermediates

The successful synthesis of this compound relies heavily on the effective purification and rigorous characterization of all intermediates. Ensuring the purity and confirming the chemical structure at each step prevents the carry-over of impurities that could complicate subsequent reactions and the final product isolation.

Purification: Following a reaction, the crude intermediate is typically isolated and purified using a combination of standard laboratory techniques.

Extraction: Workup procedures commonly involve pouring the reaction mixture into water or an aqueous solution and extracting the product with an organic solvent like ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), or chloroform (B151607) (CHCl₃). rsc.org

Washing: The organic extracts are often washed sequentially with water, brine, and sometimes acidic or basic solutions (e.g., 10% NaOH) to remove inorganic salts and other water-soluble impurities. google.com

Drying and Concentration: The purified organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. google.comrsc.org

Chromatography: For non-crystalline solids or oils, or for separating closely related side products, flash column chromatography on silica (B1680970) gel is the method of choice. A suitable eluent system, such as a mixture of ethyl acetate and pentane, is used to separate the components based on polarity. nih.gov

Recrystallization: Crystalline solid intermediates can be purified to a high degree by recrystallization from an appropriate solvent system, such as n-hexane. google.com

Distillation: For volatile liquid intermediates, purification can be achieved by distillation under reduced pressure. google.com

Characterization: Once purified, the identity and purity of each intermediate are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for confirmation of the substitution pattern on the pyridine ring. ¹⁹F NMR is specifically used to confirm the presence and chemical shift of the fluorine atom in the final sulfonyl fluoride product and its precursors. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which is used to confirm its elemental composition. nih.gov The isotopic pattern observed in the mass spectrum is also characteristic of bromine-containing compounds, helping to confirm the number of bromine atoms in the structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For instance, the characteristic stretching frequencies for S=O bonds in the sulfonyl group (typically in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions) can be readily identified.

| Technique | Purpose |

| Liquid-Liquid Extraction | Initial separation of the product from the reaction mixture. |

| Flash Column Chromatography | Purification of non-volatile compounds based on polarity. nih.gov |

| Recrystallization | High-purity isolation of crystalline solid intermediates. google.com |

| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation and purity assessment. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition and molecular formula. nih.gov |

Reactivity Profiles and Mechanistic Investigations of 3,5 Dibromopyridine 4 Sulfonyl Fluoride

Reactivity of the Bromine Substituents on the Pyridine (B92270) Ring

The two bromine atoms on the pyridine ring of 3,5-Dibromopyridine-4-sulfonyl fluoride (B91410) are key sites for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed and nucleophilic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.org The strongly electron-withdrawing sulfonyl fluoride group is expected to activate the C-Br bonds towards oxidative addition to the palladium(0) catalyst. It is noteworthy that under certain conditions, the sulfonyl fluoride group itself can undergo a desulfonative Suzuki-Miyaura coupling, though this typically requires specific conditions and may compete with the reaction at the C-Br bonds. nih.govrsc.org

The Stille coupling utilizes organotin reagents as the coupling partners. researchgate.netnih.govbath.ac.ukrsc.orgresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups. The reaction of 3,5-Dibromopyridine-4-sulfonyl fluoride with an organostannane in the presence of a palladium catalyst would be expected to yield the corresponding substituted pyridine. The addition of fluoride ions has been shown to promote the rate-determining transmetalation step in Stille couplings. nih.gov

The Negishi coupling employs organozinc reagents and is also a powerful tool for C-C bond formation. nih.govnih.gov This reaction is often highly efficient and can be carried out under mild conditions. The bromine atoms on the pyridine ring would readily participate in Negishi cross-coupling reactions.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst/Base | Product |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Aryl/vinyl substituted pyridine |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Substituted pyridine |

| Negishi | Organozinc reagent (e.g., R-ZnBr) | Pd or Ni catalyst | Substituted pyridine |

Nucleophilic Aromatic Substitution (SNAr) on Dibromopyridines

The pyridine ring in this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen atom and the potent sulfonyl fluoride group. This electronic feature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). While bromide is a good leaving group, the rate of SNAr is often more dependent on the activation of the aromatic ring and the stability of the intermediate Meisenheimer complex. libretexts.orgstackexchange.com

Nucleophiles such as alkoxides, thiolates, and amines can displace one or both of the bromine atoms. The regioselectivity of the substitution would be influenced by the electronic and steric environment of the two bromine atoms. The position para to the strongly electron-withdrawing sulfonyl fluoride group (C4) is expected to be highly activated towards nucleophilic attack.

Metal-Halogen Exchange and Subsequent Electrophilic Trapping

Metal-halogen exchange is a fundamental reaction for the preparation of organometallic reagents. wikipedia.org Treating this compound with a strong organolithium or magnesium-based reagent at low temperatures can lead to the exchange of one of the bromine atoms for a metal. wikipedia.orgdocumentsdelivered.comnih.govresearchgate.netprinceton.edu The resulting organometallic intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups onto the pyridine ring.

The regioselectivity of the metal-halogen exchange can be influenced by the reaction conditions and the reagents used. In some cases, a combination of reagents like i-PrMgCl and n-BuLi can offer enhanced selectivity. nih.gov

Chemoselective and Regioselective Control in Reactions Involving this compound

The presence of multiple reactive sites in this compound—the sulfonyl fluoride group and the two bromine atoms—necessitates careful control over reaction conditions to achieve chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of another. In the case of palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br bonds and the S-F bond is a key consideration. Generally, C-Br bonds are more reactive than the S-F bond in Suzuki-Miyaura coupling under standard conditions. nih.gov This allows for the selective functionalization of the bromine positions while leaving the sulfonyl fluoride group intact. However, as mentioned, specific conditions can be employed to activate the sulfonyl fluoride group for desulfonative coupling. nih.gov

Regioselectivity in this context primarily refers to the selective reaction at one of the two bromine atoms. The two bromine atoms in this compound are chemically equivalent due to the symmetry of the molecule. Therefore, in reactions such as metal-halogen exchange or monosubstitution via cross-coupling, a statistical mixture of products would be expected unless a directing group is introduced or there are subtle steric or electronic differences that can be exploited under specific conditions. For instance, in a stepwise functionalization, the introduction of a substituent at one of the bromine positions would break the symmetry and influence the reactivity of the remaining bromine atom in a subsequent reaction.

Mechanistic Elucidation of Key Transformations

Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting its behavior and harnessing its synthetic potential. The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing groups, makes it susceptible to nucleophilic attack and predisposes it to unique transformations.

Transition State Analysis in S-F Activation

While specific transition state analyses for the S-F bond activation of this compound are not extensively documented in the literature, insights can be drawn from computational studies on related aryl sulfonyl fluorides. For instance, mechanistic investigations of calcium bistriflimide-mediated sulfur(VI)−fluoride exchange (SuFEx) reactions have revealed key features of the transition state. hmc.edu These studies suggest that activation of the sulfonyl fluoride involves coordination of a Lewis acid to both a sulfonyl oxygen and the fluorine atom. hmc.edu This dual interaction polarizes the S-F bond, lowering the activation barrier for nucleophilic attack on the sulfur center. hmc.edu

In a hypothetical reaction of this compound with a nucleophile in the presence of a Lewis acid catalyst, the transition state would likely involve a similar bidentate coordination. The Lewis acid would activate the sulfonyl fluoride group, facilitating the approach of the nucleophile. The energetics of this transition state would be influenced by the electronic properties of the dibrominated pyridine ring and the nature of the nucleophile and catalyst.

Table 1: Plausible Interactions in the Transition State of S-F Activation

| Interacting Species | Role in Transition State Stabilization |

| This compound | The electrophilic sulfur center is the site of nucleophilic attack. The pyridine ring influences the electronic environment of the sulfonyl group. |

| Nucleophile | The electron-rich species that attacks the sulfur atom. |

| Lewis Acid Catalyst | Activates the S-F bond through coordination, making the sulfur atom more electrophilic and stabilizing the departing fluoride ion. |

It is important to note that without specific computational data for this compound, this remains a proposed model based on analogous systems.

Pathways for C-S and S-F Bond Cleavage

The reactivity of this compound is characterized by the potential for cleavage of either the C-S or the S-F bond. The preferred pathway is highly dependent on the reaction conditions, particularly the nature of the attacking reagent.

Density Functional Theory (DFT) calculations on the reaction of p-toluenesulfonyl fluoride with a Ni(0) complex have shown that oxidative addition at either the S-F or the C-S bond can have similar energetic barriers. chemrxiv.org This suggests that both pathways are plausible and can be competitive.

S-F Bond Cleavage: This pathway is typical of SuFEx chemistry, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion. This type of reactivity is often observed in reactions with nucleophiles like amines and phenols, particularly when activated by a suitable catalyst. acs.org The resulting product is a sulfonamide or a sulfonate ester, respectively.

C-S Bond Cleavage: Cleavage of the C-S bond is more likely to occur under conditions that favor nucleophilic aromatic substitution (SNAr) or through the formation of an aryne intermediate. In this scenario, the sulfonyl fluoride group acts as a leaving group. Given the presence of two bromine atoms on the pyridine ring, the electronic landscape of the molecule can be tailored to favor one pathway over the other.

Table 2: Factors Influencing C-S vs. S-F Bond Cleavage

| Factor | Favors S-F Cleavage (SuFEx) | Favors C-S Cleavage (SNAr/Aryne) |

| Reagent | Nucleophiles targeting sulfur (e.g., amines, phenols) | Strong bases, organometallic reagents |

| Catalyst | Lewis acids, bases that activate the sulfonyl fluoride | None typically required for strong bases |

| Leaving Group | Fluoride ion | Sulfonyl fluoride group |

| Product Type | Sulfonamides, sulfonate esters | Substituted pyridines |

Role of Intermediates (e.g., Pyridynes, Meisenheimer Complexes)

The mechanistic pathways in the reactions of this compound can involve the formation of highly reactive intermediates, such as pyridynes and Meisenheimer complexes.

Pyridynes: The presence of two halogen atoms on the pyridine ring, particularly at the 3- and 5-positions, raises the possibility of forming a 3,4-pyridyne intermediate under strongly basic conditions. This would involve the elimination of HBr from the 3-bromo and 4-hydrogen positions. The resulting pyridyne is a highly reactive species that can readily undergo nucleophilic addition or cycloaddition reactions. nih.gov The regioselectivity of nucleophilic attack on the pyridyne would be influenced by the remaining substituents.

Meisenheimer Complexes: In the context of nucleophilic aromatic substitution, the attack of a nucleophile on the electron-deficient pyridine ring can lead to the formation of a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is a resonance-stabilized anionic σ-complex. wikipedia.orgnih.gov For this compound, nucleophilic attack could potentially occur at the carbon atom bearing the sulfonyl fluoride group or at one of the bromine-substituted carbons. The stability of the resulting Meisenheimer complex would be a key factor in determining the feasibility of the SNAr pathway. The presence of multiple electron-withdrawing groups would be expected to stabilize such an intermediate. wikipedia.org

Table 3: Characteristics of Potential Intermediates

| Intermediate | Formation Conditions | Subsequent Reactivity |

| 3,4-Pyridyne | Strong base, elimination of HBr | Nucleophilic addition, cycloaddition reactions |

| Meisenheimer Complex | Nucleophilic attack on the aromatic ring | Elimination of a leaving group to afford the substitution product |

Computational and Spectroscopic Investigations of 3,5 Dibromopyridine 4 Sulfonyl Fluoride

Computational Chemistry Studies

Computational chemistry utilizes theoretical principles to calculate and interpret the properties of molecules. These studies are crucial for rationalizing experimental findings and predicting new chemical phenomena. While specific computational studies dedicated exclusively to 3,5-Dibromopyridine-4-sulfonyl fluoride (B91410) are not widely available in published literature, the established methodologies described below are routinely applied to similar heterocyclic and sulfonyl fluoride-containing compounds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. DFT is widely used to predict molecular geometries, vibrational frequencies, and electronic properties, which are key to understanding a molecule's reactivity.

In frontier molecular orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The LUMO is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy indicates that a molecule is more readily able to accept electrons, making it a better electrophile.

For 3,5-Dibromopyridine-4-sulfonyl fluoride, the LUMO would likely be distributed across the pyridine (B92270) ring and the highly electron-withdrawing sulfonyl fluoride group (-SO₂F). The presence of two bromine atoms further enhances the electrophilic character of the ring. Calculating the LUMO energy via DFT would provide a quantitative measure of the compound's susceptibility to nucleophilic attack, a key aspect of its reactivity.

Table 1: Illustrative LUMO Energy Data for Electrophilicity Prediction (Note: The following values are hypothetical examples to illustrate typical data presentation, as specific published data for this compound is not available.)

| Computational Method | Basis Set | LUMO Energy (eV) | Predicted Electrophilicity |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | -1.54 | High |

| M06-2X | 6-311++G(d,p) | -1.61 | High |

Reaction coordinate analysis is a computational technique used to map the energy profile of a chemical reaction as it proceeds from reactants to products. This analysis involves identifying the transition state (TS)—the highest energy point along the reaction pathway—and calculating its energy relative to the reactants. This energy difference is known as the activation energy or barrier height. A lower barrier height corresponds to a faster reaction rate.

For this compound, this analysis would be particularly valuable for studying its reactions with nucleophiles, such as amines or phenols, which is a characteristic reaction of sulfonyl fluorides. By modeling the approach of a nucleophile to the sulfur atom, DFT calculations can determine the precise geometry of the transition state and the energy required to reach it, offering mechanistic insights into its reactivity.

Table 2: Example of Calculated Reaction Barrier Heights (Note: The following values are hypothetical examples for illustrative purposes.)

| Reaction | Computational Method | Barrier Height (kcal/mol) | Reaction Type |

|---|---|---|---|

| Reaction with Aniline | B3LYP/6-31G(d) | 15.2 | Nucleophilic Substitution |

| Reaction with Phenol | B3LYP/6-31G(d) | 18.5 | Nucleophilic Substitution |

Conformational analysis involves identifying the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this primarily concerns the rotational orientation of the sulfonyl fluoride group relative to the pyridine ring. While rotation around the C-S bond might be sterically hindered by the adjacent bromine atoms, DFT calculations can map the potential energy surface as a function of the C-C-S-F dihedral angle to identify the lowest energy conformer.

Geometry optimization is the process of finding this minimum energy structure. This calculation provides precise bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-S, S-O, and S-F bond lengths, as well as the bond angles around the sulfur atom, which influence the group's steric and electronic properties.

Table 3: Optimized Geometric Parameters (Hypothetical) (Note: The following values are hypothetical examples based on DFT calculations of similar structures.)

| Parameter | Optimized Value (B3LYP/6-311G) | Standard Value |

|---|---|---|

| C(4)-S Bond Length (Å) | 1.78 | ~1.77 Å |

| S-F Bond Length (Å) | 1.59 | ~1.58 Å |

| S=O Bond Length (Å) | 1.43 | ~1.43 Å |

| O-S-O Bond Angle (°) | 125.1 | ~125° |

| C(3)-C(4)-S-O Dihedral Angle (°) | 89.5 | - |

Ab Initio and Semi-Empirical Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they can provide highly accurate results, especially when electron correlation effects are significant.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. This makes them much faster than ab initio or DFT methods, but generally less accurate. They are useful for preliminary studies of very large molecules or for screening large numbers of compounds. For this compound, these methods could offer a rapid, albeit less precise, initial assessment of its electronic properties and geometry.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent interactions, and thermodynamic properties of a molecule.

Advanced Spectroscopic Characterization

Advanced spectroscopic methods provide a comprehensive understanding of the molecular framework and electronic environment of this compound.

Multi-nuclear NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The two equivalent protons on the pyridine ring (at C-2 and C-6) would give rise to a single resonance. The electron-withdrawing nature of the two bromine atoms and the sulfonyl fluoride group would deshield these protons, shifting their resonance to a lower field, typically in the range of δ 8.5-9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The pyridine ring is expected to show three distinct signals corresponding to C-2/C-6, C-3/C-5, and C-4. The carbon atom attached to the sulfonyl fluoride group (C-4) would be significantly deshielded. The carbons bonded to bromine (C-3 and C-5) would also exhibit a downfield shift.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound is expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this fluorine is sensitive to its electronic environment and typically appears in a characteristic region for sulfonyl fluorides, often between +40 and +80 ppm relative to a standard reference like CFCl₃.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (C2-H, C6-H) | 8.5 - 9.0 | Singlet |

| ¹³C (C-2, C-6) | ~150 | - |

| ¹³C (C-3, C-5) | ~125 | - |

| ¹³C (C-4) | ~145 | - |

| ¹⁹F (SO₂F) | +40 to +80 | Singlet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the stretching vibrations of the sulfonyl group (S=O). These typically appear as two distinct bands in the regions of 1400-1450 cm⁻¹ (asymmetric stretch) and 1200-1240 cm⁻¹ (symmetric stretch). The S-F bond stretching vibration is expected to be observed in the range of 800-850 cm⁻¹. Vibrations associated with the pyridine ring, including C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ region. C-Br stretching vibrations are typically found at lower frequencies, in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric S=O stretch is often strong in the Raman spectrum. The pyridine ring vibrations are also expected to be Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| S=O asymmetric stretch | 1400 - 1450 | IR |

| S=O symmetric stretch | 1200 - 1240 | IR, Raman |

| C=N, C=C ring stretch | 1400 - 1600 | IR, Raman |

| S-F stretch | 800 - 850 | IR |

| C-Br stretch | 500 - 650 | IR, Raman |

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₅H₂Br₂FNO₂S), the exact mass can be calculated. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern in the mass spectrum, with three main peaks in a 1:2:1 intensity ratio for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (for C₅H₃Br₂FNO₂S⁺) | 317.82298 |

| [M+Na]⁺ (for C₅H₂Br₂FNNaO₂S⁺) | 339.80492 |

| [M-H]⁻ (for C₅HBr₂FNO₂S⁻) | 315.80842 |

Data predicted based on the molecular formula C₅H₂Br₂FNO₂S. uni.lu

While a specific crystal structure for this compound has not been reported in the searched literature, the principles of X-ray diffraction crystallography allow for a predictive analysis of its solid-state structure and the key intermolecular interactions that would govern its crystal packing.

The solid-state architecture of this compound is expected to be significantly influenced by a variety of noncovalent interactions, with halogen bonding playing a potentially prominent role.

Halogen Bonding: The bromine atoms at the 3- and 5-positions of the pyridine ring are potential halogen bond donors. The electron-withdrawing nature of the pyridine ring and the adjacent sulfonyl fluoride group enhances the electrophilic character of these bromine atoms. Consequently, they can form attractive interactions with nucleophilic atoms, such as the oxygen atoms of the sulfonyl group or the nitrogen atom of a neighboring pyridine ring. These interactions, denoted as C-Br···O or C-Br···N, are directional and can play a crucial role in the formation of well-defined supramolecular assemblies. The propensity for halogen bonding generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

Other Noncovalent Interactions: In addition to halogen bonding, other noncovalent forces are expected to contribute to the crystal packing. These include:

π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar sulfonyl fluoride group will induce significant dipole moments, leading to electrostatic interactions between molecules.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the pyridine C-H groups as donors and the oxygen or fluorine atoms of the sulfonyl fluoride group as acceptors may also be present, further stabilizing the crystal structure.

The interplay of these various interactions would dictate the final three-dimensional arrangement of the molecules in the solid state.

Applications of 3,5 Dibromopyridine 4 Sulfonyl Fluoride in Advanced Organic Synthesis and Chemical Biology

Utilization as a Versatile Building Block in Divergent Synthetic Pathways

The presence of three distinct reactive centers in 3,5-Dibromopyridine-4-sulfonyl fluoride (B91410)—the sulfonyl fluoride and two carbon-bromine bonds—opens up avenues for its use as a versatile scaffold in divergent synthetic strategies. The differential reactivity of these groups allows for controlled, stepwise modifications.

Sequential and Orthogonal Functionalization of Sulfonyl Fluoride and Bromine Sites

The distinct chemical nature of the sulfonyl fluoride and the aryl bromide moieties allows for their selective and sequential functionalization. The sulfonyl fluoride group is primarily reactive towards nucleophiles under specific conditions, often requiring activation, while the bromine atoms are amenable to a wide range of metal-catalyzed cross-coupling reactions. This orthogonality is key to its utility.

For instance, the bromine atoms can undergo Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are typically performed under conditions that would leave the sulfonyl fluoride group intact. Subsequently, the sulfonyl fluoride can be reacted with a different set of nucleophiles, such as amines or phenols, to form sulfonamides or sulfonate esters, respectively. This sequential approach allows for the precise and controlled introduction of different functionalities onto the pyridine (B92270) core.

The relative reactivity of the two bromine atoms at the 3- and 5-positions could potentially be differentiated based on steric or electronic effects of substituents introduced in a stepwise manner, further enhancing the synthetic utility of this scaffold.

Synthesis of Multi-functionalized Pyridine Derivatives

The ability to perform sequential and orthogonal reactions on 3,5-Dibromopyridine-4-sulfonyl fluoride enables the synthesis of a diverse array of multi-functionalized pyridine derivatives. By carefully choosing the coupling partners and reaction conditions, a wide range of substituents can be installed at the 3-, 4-, and 5-positions of the pyridine ring.

For example, a Suzuki coupling could be used to introduce an aryl group at the 3-position, followed by a Sonogashira coupling to install an alkyne at the 5-position. The final step could involve the reaction of the sulfonyl fluoride with a primary amine to yield a sulfonamide. This strategy would result in a pyridine derivative with three distinct and strategically placed functional groups, which could be valuable intermediates in drug discovery or materials science.

Table 1: Potential Sequential Functionalization Reactions of this compound

| Step | Reaction Type | Position(s) Functionalized | Reagents and Conditions (Illustrative) | Resulting Functional Group |

| 1 | Suzuki Coupling | 3- and/or 5-position | Arylboronic acid, Pd catalyst, base | Aryl group |

| 2 | Sonogashira Coupling | 5- and/or 3-position | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| 3 | SuFEx Reaction | 4-position | Phenol, base | Sulfonate ester |

| 4 | Nucleophilic Substitution | 4-position | Amine | Sulfonamide |

This table is illustrative and represents potential reaction pathways based on the known reactivity of the functional groups.

Role in Modular Ligation Chemistry via SuFEx Click Reactions

The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of robust and high-yield reactions for forming stable covalent links. This capability makes this compound a potentially valuable component in modular ligation strategies.

Construction of Complex Macromolecular Architectures and Functional Materials

The SuFEx reactivity of the sulfonyl fluoride, combined with the potential for polymerization through the two bromine atoms, suggests that this compound could serve as a trifunctional monomer or cross-linker in the synthesis of complex macromolecular architectures. For example, after converting the bromine atoms to other functional groups amenable to polymerization (e.g., vinyl or acetylene (B1199291) groups), the sulfonyl fluoride could be used to link polymer chains together or to attach them to surfaces. This could lead to the development of novel functional materials with tailored properties, such as polymers with specific recognition sites or materials with unique electronic or optical properties.

Bioconjugation and Chemical Probe Development (as synthetic tools for research)

The sulfonyl fluoride moiety is known to react with nucleophilic residues in proteins, such as lysine, tyrosine, serine, and histidine, making it a useful "warhead" for covalent inhibitors and chemical probes.

By attaching a reporter tag (e.g., a fluorophore or a biotin) to the pyridine core via one of the bromine positions, this compound could be converted into a chemical probe. The sulfonyl fluoride would act as the reactive group, forming a covalent bond with a target enzyme. The remaining bromine atom could be used to modulate the probe's selectivity or other properties. Such probes could be valuable tools for activity-based protein profiling (ABPP), allowing for the identification and characterization of active enzymes in complex biological samples. The dibromo substitution pattern offers opportunities to fine-tune the steric and electronic properties of the probe to achieve desired target specificity.

Table 2: Potential Applications in Chemical Probe Development

| Probe Component | Function | Potential Modification Site on this compound |

| Reactive Group (Warhead) | Covalently binds to the target enzyme | 4-position (Sulfonyl fluoride) |

| Reporter Tag | Enables detection and identification | 3- or 5-position (via functionalization of a bromine atom) |

| Specificity Element | Directs the probe to a specific enzyme or class of enzymes | 3- or 5-position (via functionalization of a bromine atom) |

This table outlines the conceptual design of chemical probes based on the this compound scaffold.

Applications in Proteome-Wide Target Identification

There is currently no available scientific literature that describes the use of this compound as a chemical probe for proteome-wide target identification. The general utility of sulfonyl fluorides as covalent modifiers of proteins suggests that this compound could theoretically be adapted for such purposes. Sulfonyl fluorides are known to react with nucleophilic residues on proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. This reactivity allows for their use in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying enzyme classes and specific protein targets in complex biological systems.

A hypothetical application would involve synthesizing a derivative of this compound that incorporates a reporter tag, such as an alkyne or azide (B81097) for click chemistry, or a fluorescent group. This functionalized probe could then be used to covalently label its protein targets within a cellular lysate or in living cells. Subsequent proteomic analysis, typically involving mass spectrometry, would then be employed to identify the labeled proteins, thus revealing the compound's potential biological targets on a proteome-wide scale. However, no such studies have been reported for this specific compound.

Catalyst Development and Ligand Design Incorporating the this compound Scaffold

Similarly, a review of the current scientific literature reveals no instances of this compound being utilized in the development of new catalysts or as a scaffold for ligand design. The pyridine core is a well-established structural motif in coordination chemistry and is frequently incorporated into ligands for a wide range of metal-catalyzed reactions. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of substituents.

The presence of two bromine atoms and a sulfonyl fluoride group on the pyridine ring of this compound would impart unique electronic and steric characteristics. These features could potentially be exploited in the design of novel ligands with specific catalytic activities. For instance, the bromine atoms could serve as handles for further functionalization through cross-coupling reactions, allowing for the construction of more complex ligand architectures. The strongly electron-withdrawing sulfonyl fluoride group would significantly influence the electron density of the pyridine ring, which could in turn affect the coordination properties of the nitrogen atom and the catalytic activity of a resulting metal complex.

Despite these theoretical possibilities, there are no published examples of the this compound scaffold being used in this context. The exploration of this compound in catalyst development and ligand design represents an open area for future research.

Conclusion and Future Research Outlook

Summary of Key Research Findings and Contributions

While specific research focusing exclusively on 3,5-Dibromopyridine-4-sulfonyl fluoride (B91410) is nascent, its value can be extrapolated from the extensive studies on related aryl and heteroaryl sulfonyl fluorides. The sulfonyl fluoride group is recognized for its unique balance of stability and reactivity; it is remarkably stable under many physiological and synthetic conditions, yet can be activated to react with nucleophiles. rhhz.netbldpharm.com This reactivity is the cornerstone of SuFEx chemistry, a powerful, next-generation click chemistry reaction used for the rapid and reliable assembly of complex molecules. nih.govacs.org

The primary contribution of sulfonyl fluorides lies in their ability to act as covalent modifiers of proteins. Unlike more common warheads that primarily target cysteine residues, sulfonyl fluorides can form stable covalent bonds with a broader range of nucleophilic amino acid side chains, including lysine, tyrosine, serine, and histidine. acs.orgrsc.org This expanded targeting scope opens up new avenues for designing highly selective covalent inhibitors and chemical probes for proteins that lack accessible cysteine residues. acs.org The 3,5-dibromopyridine (B18299) core of the title compound introduces additional layers of functionality. The pyridine (B92270) nitrogen can influence the electronic properties and reactivity of the sulfonyl fluoride group, while the bromine atoms serve as valuable synthetic handles for diversification through well-established cross-coupling methodologies.

Current Limitations and Open Questions in the Field

Despite the promise of heteroaryl sulfonyl fluorides, several challenges and unanswered questions remain. The synthesis of polyfunctionalized heteroaromatic compounds can be complex, often requiring harsh conditions that are incompatible with sensitive functional groups. researchgate.net The direct synthesis of compounds like 3,5-Dibromopyridine-4-sulfonyl fluoride may suffer from low yields or the formation of difficult-to-separate byproducts.

A significant open question pertains to the precise reactivity profile of this compound. How do the steric and electronic effects of the two bromine atoms and the ring nitrogen collectively modulate the electrophilicity of the sulfur center compared to simpler arylsulfonyl fluorides? A detailed investigation into its stability and reactivity with various nucleophilic amino acids under physiological conditions is necessary to fully understand its potential as a covalent warhead. researchgate.net Furthermore, the interplay between reactions at the sulfonyl fluoride center and potential subsequent reactions at the bromine positions needs to be systematically explored to unlock its full synthetic potential.

Prospects for Future Research Directions

The future of this compound is bright, with promising research avenues in synthesis, reactivity exploration, and advanced applications.

A primary focus for future research will be the development of robust and scalable synthetic routes. Traditional methods often involve the conversion of sulfonyl chlorides to sulfonyl fluorides, but the instability of many heteroaryl sulfonyl chloride intermediates presents a significant hurdle. thieme-connect.com More modern approaches that bypass these unstable intermediates are highly desirable.

Key strategies could include:

Oxidative Chlorination/Fluorination of Heteroaryl Thiols: This method involves the oxidation of a corresponding 3,5-dibromopyridine-4-thiol to its sulfonyl chloride, followed by an in-situ halogen exchange with a fluoride source like potassium bifluoride (KHF₂). nih.govresearchgate.net This one-pot procedure avoids the isolation of the sensitive sulfonyl chloride.

Deoxyfluorination of Sulfonic Acids: Direct conversion of the stable 3,5-dibromopyridine-4-sulfonic acid to the sulfonyl fluoride using modern deoxyfluorination reagents offers a more direct and potentially milder alternative.

Transition-Metal-Free Approaches: Exploring novel methods, such as those involving aryne precursors and sulfuryl fluoride (SO₂F₂), could provide innovative entries into this class of compounds. rhhz.net

| Method | Starting Material | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Halogen Exchange | Sulfonyl Chloride | KF, KHF₂ | Well-established, readily available reagents. | Instability of heteroaryl sulfonyl chloride intermediates. thieme-connect.com |

| Oxidation of Thiols/Disulfides | Thiol or Disulfide | NaOCl, KHF₂ | Avoids isolation of sulfonyl chloride; rapid reaction. nih.gov | Requires stable thiol precursor. |

| From Grignard Reagents | Grignard Reagent | SO₂F₂ | Direct C-S bond formation. mdpi.com | Functional group compatibility of Grignard reagents. |

| From Aryl Halides | Aryl Bromide/Iodide | DABSO, Pd catalyst, NFSI | Broad substrate scope. | Multi-step, one-pot procedure; catalyst required. mdpi.com |

The trifunctional nature of this compound invites the exploration of sophisticated, multi-step reaction sequences. A key area of future research will be to map out the selective reactivity of its different functional sites. For instance, the sulfonyl fluoride can be used as a covalent anchor to a biological target, and the bromine atoms can then be functionalized in a "post-targeting" modification step using palladium-catalyzed cross-coupling reactions. This would allow for the attachment of reporter tags (like fluorophores or biotin) or other molecular fragments to the protein-ligand complex in situ.

Conversely, the bromine atoms could be functionalized first to build a library of diverse pyridine derivatives, each bearing the same sulfonyl fluoride warhead. This approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the rapid optimization of binding affinity and selectivity.

| Amino Acid | Nucleophilic Group | Adduct Stability | Relevance |

|---|---|---|---|

| Tyrosine | Phenolic Hydroxyl | Stable | Key target for covalent inhibitors. acs.org |

| Lysine | ε-Amino | Stable | Commonly found in binding pockets. acs.org |

| Serine | Hydroxyl | Stable | Often found in enzyme active sites. rsc.org |

| Histidine | Imidazole | Stable | Can act as a nucleophile in enzyme catalysis. acs.org |

| Cysteine | Thiol | Unstable | Generally not a durable target for sulfonyl fluorides. researchgate.net |

Beyond its role in chemical biology, this compound holds potential as a versatile building block in other areas. In complex molecule synthesis, it can be envisioned as a linchpin, enabling the connection of different molecular fragments through sequential SuFEx and cross-coupling reactions.

In materials science, the functionalized pyridine core is a common motif in the design of ligands for metal-organic frameworks (MOFs), polymers, and functional materials with specific electronic or photophysical properties. nih.govrsc.org The ability to polymerize or graft these units onto surfaces via either SuFEx chemistry or reactions at the bromine positions could lead to the development of novel materials with applications in catalysis, sensing, or corrosion inhibition. rsc.org The high density of functional groups offers a rich platform for creating highly cross-linked and robust polymer networks.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dibromopyridine-4-sulfonyl fluoride in laboratory settings?

- Methodology : The synthesis typically involves bromination and sulfonylation of pyridine derivatives. Nucleophilic substitution reactions are critical, with optimization of temperature (e.g., 0–60°C) and catalysts (e.g., Lewis acids). For example, analogous fluoropyridine syntheses use sequential halogenation and sulfonyl fluoride introduction under anhydrous conditions . Kinetic studies on fluorinated compounds emphasize controlling reaction time and solvent polarity (e.g., DCM or THF) to maximize yield .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies structural features, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereoelectronic effects of bromine and sulfonyl fluoride groups. Purity analysis via HPLC or GC, as noted in reagent catalogs, ensures compound integrity .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential hygroscopicity and reactivity. Avoid moisture to prevent hydrolysis. Catalogs highlight inert atmosphere handling for similar sulfonyl fluorides , while safety data on fluoropyridines recommend neutralizing waste with bicarbonate .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity data of this compound?

- Methodology : Systematically vary experimental parameters (solvent, temperature, pH) to isolate contributing factors. For instance, fluoride stability studies (Table 1, ) show pH-dependent decomposition, which can be cross-referenced with sulfonamide stability data (e.g., ’s perfluorinated sulfonamides) . Replicate conflicting studies under controlled conditions to identify outliers.

Q. What experimental parameters are critical when studying the kinetic stability of this compound under aqueous conditions?

- Methodology : Monitor pH (4–10), temperature (25–60°C), and ionic strength using buffered solutions. ’s fluoride content analysis (Table 1) under varying pH provides a model for tracking degradation . Stopped-flow techniques, as used in OH radical kinetic studies (Table 1, ), can quantify hydrolysis rates.

Q. How to design a reaction mechanism study for electrophilic substitutions involving the sulfonyl fluoride group?

- Methodology : Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) and DFT calculations to map transition states. Intermediate trapping (e.g., quenching with nucleophiles) followed by NMR/MS analysis, as applied in fluoropyridine syntheses , identifies reactive intermediates. Kinetic isotope effects (KIEs) and Hammett plots further elucidate mechanistic pathways.

Q. How does the electronic effect of bromine substituents influence the sulfonyl fluoride’s reactivity in cross-coupling reactions?

- Methodology : Compare Hammett σ values for bromine vs. other substituents using competitive reactions. X-ray crystallography (e.g., ’s structural data) reveals steric/electronic interactions . Electrochemical methods (cyclic voltammetry) quantify electron-withdrawing effects on redox potentials.

Data Contradiction Analysis

- Example : Conflicting reports on hydrolytic stability may arise from solvent purity or trace moisture. Replicate experiments using rigorously dried solvents (e.g., molecular sieves) and Karl Fischer titration for water content verification. Cross-validate with sulfonamide stability trends () to contextualize results .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Reaction Temperature | 40–50°C (bromination step) | |

| Solvent for Sulfonylation | Anhydrous DCM | |

| pH for Stability Study | 6.5–7.0 (phosphate buffer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.